![molecular formula C13H20OS2 B14320333 4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol CAS No. 112332-16-8](/img/structure/B14320333.png)
4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol is an organic compound characterized by the presence of a phenolic group substituted with tert-butyl and ethylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol typically involves the alkylation of phenol with tert-butyl and ethylsulfanyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutene, resulting in the formation of tert-butylphenol . The subsequent introduction of ethylsulfanyl groups can be achieved through nucleophilic substitution reactions, where ethylsulfanyl groups replace hydrogen atoms on the phenolic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced phenols.
Substitution: Halogenated or nitrated phenolic derivatives.
Applications De Recherche Scientifique
4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. The ethylsulfanyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butylphenol: Shares the tert-butyl group but lacks the ethylsulfanyl groups.
2-Tert-butyl-4-methylphenol: Contains a methyl group instead of ethylsulfanyl groups.
4-Tert-butyl-2-chlorophenol: Substituted with a chlorine atom instead of ethylsulfanyl groups.
Propriétés
Numéro CAS |
112332-16-8 |
|---|---|
Formule moléculaire |
C13H20OS2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
4-tert-butyl-2-(ethylsulfanylmethylsulfanyl)phenol |
InChI |
InChI=1S/C13H20OS2/c1-5-15-9-16-12-8-10(13(2,3)4)6-7-11(12)14/h6-8,14H,5,9H2,1-4H3 |
Clé InChI |
GLIBOOHHTXNNRL-UHFFFAOYSA-N |
SMILES canonique |
CCSCSC1=C(C=CC(=C1)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



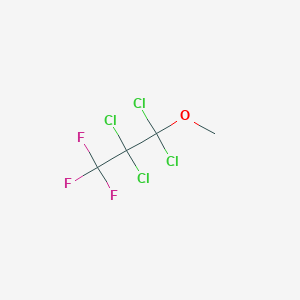
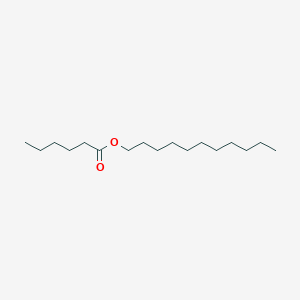
![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)

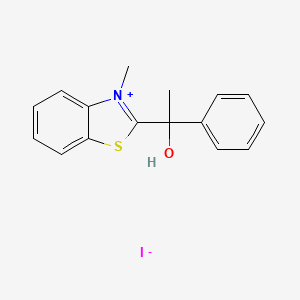
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
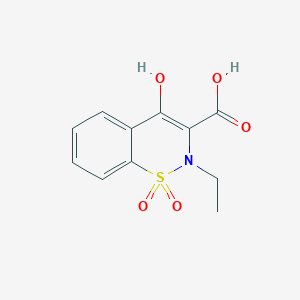
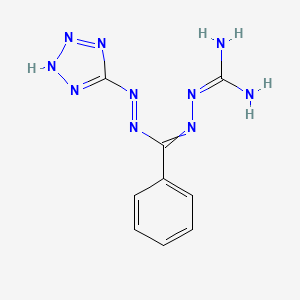
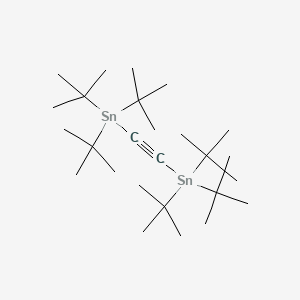
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)
![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
